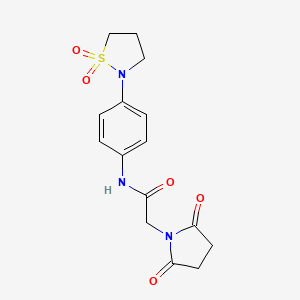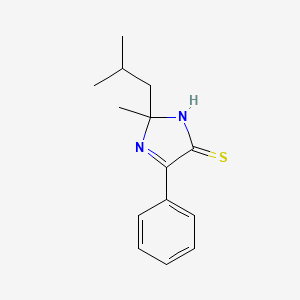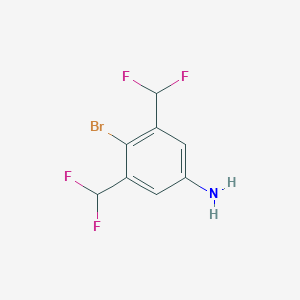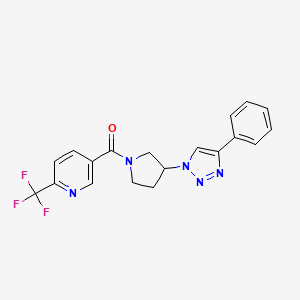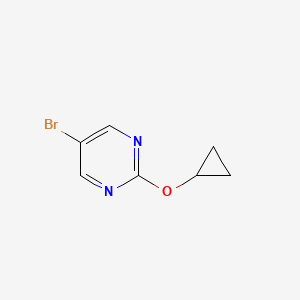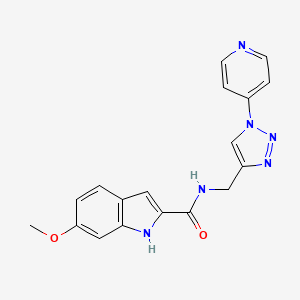![molecular formula C24H26FN5O2 B2987258 N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251548-44-3](/img/structure/B2987258.png)
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H26FN5O2 and its molecular weight is 435.503. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Imaging
- The compound has been explored in the context of radiosynthesis, particularly for selective ligands of the translocator protein (18 kDa), which is crucial for in vivo imaging using positron emission tomography (PET). This research is significant for medical imaging and diagnostic applications (Dollé et al., 2008).
Antimicrobial Agents
- As part of the oxazolidinone class of antimicrobial agents, this compound and its analogs have been studied for their effectiveness against various bacterial clinical isolates. Such research is crucial for developing new antibacterial agents to combat resistant bacterial strains (Zurenko et al., 1996).
Histamine Receptor Ligands
- The compound has been synthesized as part of a series of ligands for the histamine H4 receptor. This research is pivotal for developing new therapeutic agents for inflammation and pain (Altenbach et al., 2008).
Phosphodiesterase Inhibitors
- Studies have been conducted on similar compounds as inhibitors of phosphodiesterase 1 (PDE1), which are considered for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Anticonvulsant Activity
- Research has been done on derivatives of this compound for their anticonvulsant activity. This is significant for developing new treatments for epilepsy (Obniska et al., 2015).
Neuroinflammation Imaging
- The compound has been evaluated for its potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This is crucial for understanding and treating various neurological conditions (Damont et al., 2015).
Anti-Inflammatory and Analgesic Agents
- It has been studied for its potential as an anti-inflammatory and analgesic agent. This research contributes to the development of new treatments for pain and inflammation (Muralidharan et al., 2019).
Drug Metabolism
- The metabolism and quantification of similar compounds have been investigated, which is important for understanding the pharmacokinetics and dynamics of these potential drugs (Peyronneau et al., 2013).
Stable Isotope-Labeled Antibacterial Agent
- Synthesis of stable isotope-labeled derivatives has been explored for understanding the pharmacological and metabolic properties of antibacterial agents (Lin & Weaner, 2012).
Antitumor and Antimicrobial Activities
- Novel derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. This is significant for cancer research and the development of new antibiotics (Riyadh, 2011).
Cytokine Regulation
- The compound has been studied as a dual cytokine regulator, influencing tumor necrosis factor-alpha and interleukin-10 production, which is relevant for treating conditions like septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
Molecular Docking Studies
- The compound's potential as an antiviral active molecule has been investigated through molecular docking studies against SARS-CoV-2 protein, providing insights into treatments for COVID-19 (Mary et al., 2020).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-17-8-9-19(15-21(17)25)27-22(31)16-32-23-14-18(2)26-24(28-23)30-12-10-29(11-13-30)20-6-4-3-5-7-20/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWQDWCXNNAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

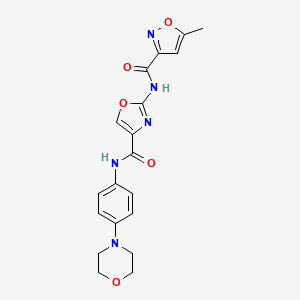
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

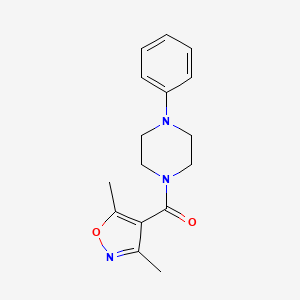
![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)
